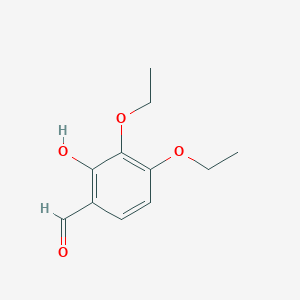

3,4-Diethoxy-2-hydroxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91849-60-4 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3,4-diethoxy-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C11H14O4/c1-3-14-9-6-5-8(7-12)10(13)11(9)15-4-2/h5-7,13H,3-4H2,1-2H3 |

InChI Key |

SIGPXSNJIVFVHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C=O)O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Transformations of 3,4 Diethoxy 2 Hydroxybenzaldehyde

Established Synthetic Routes to 3,4-Diethoxy-2-hydroxybenzaldehyde

While a direct, dedicated synthetic procedure for this compound is not extensively documented in the literature, its synthesis can be logically approached through established methodologies for the formylation of substituted phenols. These approaches can be categorized into multi-step syntheses and one-pot strategies, with a significant emphasis on achieving the desired regioselectivity.

Multi-step Synthesis Approaches

A multi-step synthesis would likely commence with a commercially available or readily synthesized precursor, such as 1,2-diethoxybenzene (B166437) or a related phenol (B47542). A plausible route involves the introduction of the hydroxyl group followed by formylation, or vice-versa.

One potential precursor is 1,2-diethoxybenzene, also known as catechol diethyl ether. chemicalbook.comnist.govtcichemicals.com The synthesis of 1,2-diethoxybenzene itself can be achieved from catechol and an ethylating agent. chemicalbook.com Once obtained, the challenge lies in the selective introduction of a hydroxyl group and a formyl group at the desired positions.

Another strategy could involve starting with a pre-hydroxylated and partially etherified precursor. For instance, the synthesis could begin with guaiacol (B22219) (2-methoxyphenol), followed by ethylation of the free hydroxyl group, subsequent hydroxylation, and finally formylation. However, controlling the regioselectivity of each step would be paramount.

A more direct, albeit potentially lower-yielding, approach would be the direct formylation of a suitable di-substituted phenol. The key challenge in any multi-step synthesis is to manage the directing effects of the substituents to achieve the desired 2-hydroxy-3,4-diethoxy substitution pattern.

One-Pot Reaction Strategies

One-pot syntheses offer advantages in terms of efficiency and reduced waste. For the synthesis of this compound, a one-pot approach would ideally involve the formylation of a suitable precursor in a single reaction vessel. While no specific one-pot synthesis for this exact molecule is reported, analogous reactions for other substituted hydroxybenzaldehydes provide a strong basis for a proposed strategy. thieme-connect.com

For example, a one-pot synthesis could be envisioned starting from 3,4-diethoxyphenol. The formylation of this substrate would need to be highly regioselective to favor the introduction of the aldehyde group at the 2-position.

| Starting Material | Reagents | Conditions | Expected Product |

| 3,4-Diethoxyphenol | e.g., Paraformaldehyde, MgCl₂, Et₃N | Reflux in a suitable solvent (e.g., acetonitrile) | This compound |

| 1,2-Diethoxybenzene | e.g., n-BuLi, then DMF | Anhydrous conditions, low temperature | 2,3-Diethoxybenzaldehyde (would require subsequent hydroxylation) |

Table 1: Proposed One-Pot Reaction Strategies

Regioselective Synthesis of Diethoxy- and Hydroxy-Substituted Benzaldehydes

The regioselectivity of the formylation reaction is the most critical aspect in the synthesis of this compound. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the ethoxy groups are also activating and ortho-, para- directing. In a potential precursor like 3,4-diethoxyphenol, the directing effects of the hydroxyl and the two ethoxy groups would need to be carefully considered. The ortho-position to the hydroxyl group (C2) is sterically unhindered and electronically activated, making it a likely site for electrophilic substitution.

Several classical formylation reactions could be employed, with varying degrees of expected regioselectivity:

Duff Reaction : This reaction uses hexamine in the presence of an acid catalyst to formylate phenols, typically at the ortho position. wikipedia.orguni.edu The reaction mechanism involves the formation of an iminium ion which acts as the electrophile. wikipedia.org

Reimer-Tiemann Reaction : This method employs chloroform (B151607) and a strong base to generate dichlorocarbene, which then reacts with a phenoxide to introduce a formyl group, predominantly at the ortho position. wikipedia.orgbyjus.com

Vilsmeier-Haack Reaction : This reaction uses a substituted amide (like DMF) and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion. thieme-connect.dechemistrysteps.comwikipedia.orgnih.govorganic-chemistry.org This reagent is a mild electrophile and is effective for formylating electron-rich aromatic rings. organic-chemistry.org

Casnati–Skattebøl Reaction : This is an effective method for the ortho-formylation of phenols using magnesium phenolates and formaldehyde, followed by oxidation. thieme-connect.comthieme-connect.com

The choice of method would depend on the specific substrate and the desired selectivity. For a substrate like 3,4-diethoxyphenol, methods that strongly favor ortho-formylation to a hydroxyl group would be the most promising. orgsyn.orgorgsyn.org

Mechanistic Investigations of this compound Synthesis

While specific mechanistic studies for the synthesis of this compound are not available, the general mechanisms of the relevant formylation reactions are well-established. These reactions fall under the broad category of electrophilic aromatic substitution (EAS). egyankosh.ac.inlibretexts.orgmasterorganicchemistry.comyoutube.com

Kinetic Studies of Key Reaction Steps

Kinetic studies of electrophilic aromatic substitution reactions reveal the influence of substituents on the reaction rate. Activating groups, such as hydroxyl and alkoxy groups, increase the rate of reaction by donating electron density to the aromatic ring, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex). libretexts.org

In the context of synthesizing this compound from a precursor like 3,4-diethoxyphenol, the presence of three electron-donating groups (one hydroxyl and two ethoxy) would be expected to significantly accelerate the rate of formylation compared to unsubstituted benzene (B151609).

The relative rates of substitution at different positions on the ring are determined by the stability of the corresponding transition states. For formylation ortho to the hydroxyl group, the positive charge in the arenium ion intermediate can be delocalized onto the oxygen atom of the hydroxyl group, providing significant resonance stabilization. This factor strongly favors ortho-substitution.

| Reaction Type | Electrophile | Key Kinetic Factors |

| Duff Reaction | Iminium ion | Concentration of reactants, temperature, acidity of the medium. |

| Reimer-Tiemann | Dichlorocarbene | Base concentration, phase transfer catalyst efficiency (if used). |

| Vilsmeier-Haack | Vilsmeier reagent | Reactivity of the Vilsmeier reagent, electron density of the aromatic substrate. |

Table 2: General Kinetic Factors in Formylation Reactions

Transition State Analysis in Formation Pathways

The transition state in electrophilic aromatic substitution resembles the high-energy arenium ion intermediate. Computational studies and theoretical models are often used to analyze the structure and energy of these transition states. uchicago.eduyoutube.comyoutube.comyoutube.com The stability of the transition state directly correlates with the activation energy of the reaction, and thus the reaction rate.

For the formylation of a substituted phenol, the transition state leading to the ortho product is generally lower in energy than the one leading to the meta or para product due to the resonance stabilization provided by the hydroxyl group.

Derivatization Chemistry of this compound

The chemical behavior of this compound is dictated by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction, the phenolic hydroxyl group exhibits acidic properties and can be alkylated or acylated, and the electron-donating ethoxy groups activate the aromatic ring towards electrophilic substitution. The ortho-positioning of the hydroxyl group to the aldehyde creates the potential for intramolecular hydrogen bonding, which can influence the reactivity of both groups. wikipedia.org

Reactions at the Aldehyde Functionality (e.g., Oxime Formation)

The aldehyde group is a primary site for a variety of chemical transformations. One common derivatization is the formation of oximes through reaction with hydroxylamine (B1172632). This reaction is a standard method for the characterization and protection of aldehydes. wikipedia.org

The synthesis of an oxime from an aryl aldehyde, such as this compound, typically involves the reaction with hydroxylamine hydrochloride in the presence of a base. wikipedia.orgias.ac.in The base neutralizes the HCl, liberating free hydroxylamine, which then attacks the electrophilic carbonyl carbon of the aldehyde. The reaction proceeds through a tetrahedral intermediate, followed by dehydration to yield the oxime. The reaction can be carried out under mild conditions, often at room temperature. ias.ac.in

For instance, a general procedure for oxime synthesis involves dissolving the aldehyde in a suitable solvent like methanol (B129727) or a mixture of methanol and water, followed by the addition of hydroxylamine hydrochloride. ias.ac.in The use of mineral water, which contains various salts, has been reported to activate the hydroxylamine and accelerate the reaction. ias.ac.in

The formation of oximes from substituted benzaldehydes is well-documented. For example, 4-hydroxybenzaldehyde (B117250) can be converted to its corresponding oxime in high yield. ias.ac.inresearchgate.net Similarly, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) readily reacts with hydroxylamine to form salicylaldoxime. wikipedia.org These examples suggest that this compound would undergo a similar transformation to yield this compound oxime.

Table 1: Examples of Oxime Synthesis from Aryl Aldehydes

| Starting Aldehyde | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | NH₂OH·HCl, Mineral Water/Methanol, rt, 10 min | 4-Nitrobenzaldehyde oxime | 95 | ias.ac.in |

| 4-Hydroxybenzaldehyde | NH₂OH·HCl, Mineral Water/Methanol, rt, 10 min | 4-Hydroxybenzaldehyde oxime | 80 | ias.ac.in |

| 2-Hydroxy-1-naphthaldehyde | NH₂OH·HCl, Mineral Water/Methanol, rt, 5 min | 2-Hydroxy-1-naphthaldehyde oxime | 83 | ias.ac.in |

| Benzaldehyde (B42025) | Hydroxylamine hydrochloride, Base, Methanol, rt | Benzaldehyde oxime | 91 (Z+E) | wikipedia.org |

Transformations Involving the Hydroxyl Group (e.g., Etherification)

The phenolic hydroxyl group in this compound is another key site for derivatization. Etherification is a common transformation, often carried out to protect the hydroxyl group or to introduce new functionalities.

A standard method for the etherification of phenols is the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. For example, 3-Ethoxy-4-hydroxybenzaldehyde (B1662144) can be etherified by reacting it with iodoethane (B44018) in the presence of potassium carbonate in DMF to yield 3,4-diethoxybenzaldehyde. This demonstrates the feasibility of alkylating the hydroxyl group in a similar system.

In the context of polyhydroxy benzaldehydes, regioselective etherification can be a challenge. However, for a molecule like this compound, there is only one hydroxyl group, simplifying the reaction. The reactivity of the hydroxyl group can be influenced by the electronic effects of the other substituents on the ring. The electron-donating ethoxy groups increase the electron density on the ring, which can affect the acidity of the phenol and the nucleophilicity of the corresponding phenoxide.

Catalytic methods for etherification have also been developed. For instance, zirconium and hafnium complexes have been shown to catalyze the reductive etherification of hydroxybenzaldehydes with alcohols like isopropanol. osti.gov These reactions proceed under relatively mild conditions and can offer high selectivity. osti.gov

Table 2: Examples of Etherification of Hydroxybenzaldehydes

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Ethoxy-4-hydroxy-benzaldehyde | Iodoethane, K₂CO₃, DMF, rt, 16h | 3,4-Diethoxy-benzaldehyde | Not specified | |

| 4-Hydroxybenzaldehyde | Isopropanol, Hafnium catalyst, 125°C | 4-Isopropoxybenzyl isopropyl ether | - | osti.gov |

| 2-Hydroxybenzaldehyde | Isopropanol, Zirconium catalyst, 120°C | 2-Isopropoxybenzyl isopropyl ether | - | osti.gov |

Substitutions on the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the hydroxyl and two ethoxy groups, which are all ortho, para-directing groups. The positions on the ring available for substitution are C-5 and C-6. The directing effects of the existing substituents will influence the regioselectivity of further substitutions.

The hydroxyl group is a strongly activating, ortho, para-directing group. The ethoxy groups are also activating and ortho, para-directing. The aldehyde group is a deactivating, meta-directing group. The combined effect of these groups will determine the position of incoming electrophiles. Given the strong activating nature of the hydroxyl and ethoxy groups, electrophilic substitution is likely to occur at the positions ortho and para to them. In this case, the C-5 position is ortho to the C-4 ethoxy group and para to the C-2 hydroxyl group, making it a likely site for substitution. The C-6 position is ortho to the C-1 aldehyde (which is deactivating) and ortho to the C-5 position.

Regioselective Derivatization Strategies

Achieving regioselectivity is paramount when multiple reactive sites are present. In the case of this compound, the primary challenge in regioselective derivatization lies in differentiating between the aldehyde and hydroxyl groups, and in controlling the position of substitution on the aromatic ring.

For reactions involving the aldehyde and hydroxyl groups, selectivity can often be achieved by choosing appropriate reagents and reaction conditions. For example, to selectively react at the aldehyde group, one might use conditions that are mild enough not to affect the hydroxyl group, such as the formation of an imine or an oxime under near-neutral conditions. Conversely, to target the hydroxyl group, one could use a base to form the phenoxide, which is a much stronger nucleophile than the neutral aldehyde, followed by reaction with an electrophile like an alkyl halide for etherification.

In the context of related dihydroxybenzaldehydes, regioselective protection of one hydroxyl group over another has been achieved by taking advantage of differences in acidity or steric hindrance. mdpi.comresearchgate.net For example, in 3,4-dihydroxybenzaldehyde (B13553), the 4-hydroxyl group can be selectively protected due to the electronic effects of the para-aldehyde group. mdpi.comresearchgate.net While this compound has only one hydroxyl group, the principles of controlling reactivity based on the electronic environment are still applicable when considering reactions on the aromatic ring.

The intramolecular hydrogen bond between the 2-hydroxyl group and the aldehyde in salicylaldehyde derivatives can be a tool for regioselective control. wikipedia.org This interaction can decrease the reactivity of both the hydroxyl and aldehyde groups, potentially allowing for selective reaction at other sites if conditions are carefully controlled.

Chemical Reactivity and Mechanistic Studies of 3,4 Diethoxy 2 Hydroxybenzaldehyde

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 3,4-Diethoxy-2-hydroxybenzaldehyde is characterized by the interplay of its functional groups, which confer both nucleophilic and electrophilic properties to the molecule. The aldehyde group, with its electron-deficient carbonyl carbon, is the primary electrophilic site. masterorganicchemistry.com This makes it susceptible to attack by nucleophiles, which are species that donate a pair of electrons to form a new covalent bond. masterorganicchemistry.com The hydroxyl and ethoxy groups, with their lone pairs of electrons on the oxygen atoms, contribute to the molecule's nucleophilicity. These groups can donate electron density to the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.

The aldehyde functional group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity allows it to react with a wide array of nucleophiles. researchgate.net The presence of the electron-donating hydroxyl and ethoxy groups on the benzene (B151609) ring can modulate the electrophilicity of the aldehyde group. While these groups increase the electron density of the ring, their precise effect on the carbonyl carbon's reactivity depends on a balance of resonance and inductive effects.

Conversely, the oxygen atoms of the hydroxyl and ethoxy groups possess lone pairs of electrons, making them potential nucleophilic centers. The hydroxyl group, in particular, can be deprotonated to form a phenoxide ion, which is a much stronger nucleophile. This enhanced nucleophilicity is crucial for many of the condensation and cyclization reactions that this compound undergoes.

Oxidation-Reduction Potentials and Transformations

The aldehyde functional group in this compound is readily susceptible to both oxidation and reduction. Oxidation of the aldehyde group typically yields the corresponding carboxylic acid, while reduction affords a primary alcohol. The choice of oxidizing or reducing agent determines the outcome of the reaction.

Kinetic studies on the oxidation of various aldehydes using potassium permanganate (B83412) (KMnO4) and their reduction with sodium borohydride (B1222165) (NaBH4) have been conducted to determine their electrophilicity and nucleophilicity. researchgate.net While specific data for this compound is not detailed in the provided results, the general principle holds that the aldehyde can be transformed into either a carboxylic acid or an alcohol. researchgate.net

The presence of the hydroxyl and ethoxy groups can influence the oxidation-reduction potential of the aldehyde. The electron-donating nature of these groups may make the aldehyde more susceptible to oxidation. Conversely, these groups can also participate in redox reactions under certain conditions, although the aldehyde group is generally the most reactive site for such transformations.

Condensation and Cyclization Reactions Utilizing this compound

The dual functionality of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde group, makes it a valuable precursor in a variety of condensation and cyclization reactions. These reactions are fundamental in the synthesis of more complex molecules, including Schiff bases and various heterocyclic compounds.

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. mediresonline.orgnih.gov In the case of this compound, the aldehyde group reacts with a primary amine to form a Schiff base. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mediresonline.org

The general reaction for Schiff base formation is as follows:

R-CHO + R'-NH₂ → R-CH=N-R' + H₂O

The resulting Schiff bases derived from this compound can be further modified to create a diverse library of derivatives with potential applications in various fields of chemistry. For instance, Schiff bases derived from salicylaldehyde (B1680747) derivatives have been shown to possess interesting biological activities. nih.gov

The synthesis of Schiff bases is often a straightforward process, sometimes carried out in environmentally friendly solvents like water. ijraset.com The stability of the resulting Schiff base can be influenced by the nature of the substituents on both the aldehyde and the amine. ijraset.com

The strategic placement of the hydroxyl and aldehyde groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds, most notably coumarins and benzofurans.

Coumarin (B35378) Synthesis: Coumarins are a class of benzopyrones that are widely distributed in nature and possess a range of biological activities. lew.ro The synthesis of coumarins often involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group. The Knoevenagel condensation is a common method used for this purpose. nih.gov In this reaction, this compound would react with a methylene compound in the presence of a base to form a coumarin derivative.

Several methods for coumarin synthesis have been developed, including one-pot syntheses using deep eutectic solvents and reactions catalyzed by various agents like piperidine (B6355638) or cyanuric chloride. nih.gov The specific reaction conditions can be optimized to achieve high yields of the desired coumarin product. nih.gov

Benzofuran (B130515) Synthesis: Benzofurans are another important class of heterocyclic compounds with diverse chemical and biological properties. nih.gov The synthesis of benzofurans can be achieved through various routes, one of which involves the reaction of a salicylaldehyde with a compound that can provide the remaining atoms for the furan (B31954) ring. For example, 2-acetyl benzofuran can be synthesized by refluxing salicylaldehyde with chloroacetone (B47974) in the presence of potassium carbonate. researchgate.net While this specific example uses salicylaldehyde, a similar strategy could be applied to this compound.

Other methods for benzofuran synthesis include intramolecular cyclization reactions and metal-catalyzed processes. organic-chemistry.orgresearchgate.net The versatility of these synthetic methods allows for the creation of a wide range of substituted benzofurans.

Catalytic Applications in Reactions Involving this compound

While this compound is primarily utilized as a reactant or substrate, its structural features could potentially allow it to participate in or influence catalytic processes.

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. In this context, this compound would typically act as a substrate, the molecule upon which the organocatalyst acts.

For example, in the asymmetric synthesis of coumarin derivatives, an organocatalyst can be used to control the stereochemistry of the product. beilstein-journals.org In such a reaction, this compound would be a key starting material, and its reaction with another component would be guided by the chiral organocatalyst to produce a specific stereoisomer. The development of organocatalytic methods for the synthesis of complex molecules is an active area of research, and substrates like this compound are valuable building blocks in these endeavors.

Metal-Mediated Transformations (e.g., Copper-catalyzed reactions)

The chemical reactivity of this compound in metal-mediated transformations is primarily centered on its function as a precursor to multidentate ligands, most notably Schiff bases. The aldehyde group, in conjunction with the adjacent hydroxyl and ethoxy substituents, provides a versatile platform for synthesizing ligands that can coordinate with various metal ions, particularly copper(II). These resulting metal complexes are the active species in subsequent catalytic transformations.

The principal pathway for engaging this compound in metal-mediated processes involves its condensation with a primary amine to form a Schiff base ligand. This reaction creates an imine (-C=N-) linkage, which, along with the phenolic oxygen and other potential donor atoms, can chelate to a metal center. Copper(II) complexes of such Schiff bases have been a subject of significant research interest due to their diverse catalytic activities. scispace.comsci-hub.senih.gov

The general synthesis involves reacting this compound with a selected amine in a suitable solvent, often with mild heating. The resulting Schiff base ligand is then complexed with a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, to yield the final copper complex. bendola.comresearchgate.net

Detailed Research Findings

Research on structurally similar 2-hydroxy-4-alkoxybenzaldehyde derivatives provides significant insight into the expected reactivity and catalytic applications of copper complexes derived from this compound. Studies have shown that these copper(II)-Schiff base complexes are effective catalysts for oxidation and reduction reactions.

For instance, copper(II) complexes of Schiff bases derived from salicylaldehyde analogues have been shown to catalyze the oxidation of phenols and the reduction of nitrophenols. scispace.comutm.my In a typical catalytic oxidation, the copper complex activates an oxidant, such as hydrogen peroxide, to convert a substrate like phenol (B47542) into products such as cyclohexanol (B46403) and cyclohexanone. sphinxsai.com The catalytic cycle often involves changes in the oxidation state of the copper ion (e.g., between Cu(II) and Cu(I) or Cu(III)). acs.org

Similarly, in reduction reactions, such as the conversion of 4-nitrophenol (B140041) to 4-aminophenol, the copper-Schiff base complex facilitates the transfer of hydride from a reducing agent like sodium borohydride to the substrate. utm.my The efficiency of these catalysts is demonstrated by high conversion percentages and the ability to be recycled and reused. utm.my

The table below summarizes the types of copper-catalyzed transformations mediated by Schiff base complexes derived from hydroxybenzaldehydes, which serves as a model for the potential applications of this compound-derived complexes.

Table 1: Examples of Reactions Catalyzed by Copper(II)-Schiff Base Complexes

| Catalyst Type | Reactants | Transformation | Product(s) | Reference(s) |

| Cu(II)-Salicylidene type Schiff Base | Cyclohexane, H₂O₂ | Oxidation | Cyclohexanol, Cyclohexanone | sphinxsai.com |

| Cu(II)-Salicylidene type Schiff Base | 4-Nitrophenol, NaBH₄ | Reduction | 4-Aminophenol | utm.my |

| Cu(II)-Schiff Base | Alkenes | Oxygenation | Oxygenated Products | scispace.com |

| Cu(II)-Amino Acid Schiff Base | Phosphate Esters | Hydrolysis | Hydrolyzed Products | scispace.com |

The presence of the electron-donating ethoxy groups at the 3 and 4 positions of the benzene ring in this compound can influence the electronic properties of the resulting Schiff base ligand and, consequently, the catalytic activity of its copper complex. These groups can enhance the electron density on the copper center, potentially modifying its redox potential and its effectiveness in mediating electron transfer processes inherent in catalytic cycles.

Theoretical and Computational Chemistry Applied to 3,4 Diethoxy 2 Hydroxybenzaldehyde

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. These calculations provide fundamental insights into the molecule's geometry, stability, and reactivity.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3,4-Diethoxy-2-hydroxybenzaldehyde, this calculation would determine the precise bond lengths, bond angles, and dihedral angles of its lowest-energy conformer.

A key structural feature for o-hydroxybenzaldehydes is the potential for a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group at position 2 and the oxygen of the aldehyde group at position 1. This interaction significantly stabilizes the planar conformation of the molecule. researchgate.net The optimization process would also determine the preferred orientation of the two ethoxy groups. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for the Core o-Hydroxybenzaldehyde Moiety. This table represents typical data obtained from DFT calculations on related structures and shows the kind of information a geometry optimization of this compound would yield.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-O (aldehyde) | ~124° |

| C-C-O (hydroxyl) | ~120° | |

| Dihedral Angle | C-C-C=O | ~180° (planar) |

Note: Values are representative and derived from general findings for substituted o-hydroxybenzaldehydes.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich phenyl ring and the oxygen atoms of the hydroxyl and ethoxy groups. The LUMO would likely be localized on the π-system of the benzene (B151609) ring and the electron-deficient carbonyl group. A small HOMO-LUMO energy gap suggests that the molecule can be easily excited and is more chemically reactive. nih.gov DFT calculations would provide precise energy values for these orbitals and a visualization of their spatial distribution.

Table 2: Representative Frontier Molecular Orbital Energies from a DFT Study on a Related Substituted Benzaldehyde (B42025).

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | -6.40 | Electron-donating capacity |

| LUMO | -1.40 | Electron-accepting capacity |

| Energy Gap (ΔE) | 5.00 | Chemical reactivity/stability |

Note: The values are illustrative, based on a computational study of a related benzaldehyde derivative, and demonstrate the data produced by FMO analysis.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution across a molecule's surface. It is used to predict how a molecule will interact with other charged species and to identify sites susceptible to electrophilic and nucleophilic attack. nih.gov

In an ESP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These electron-rich areas would be concentrated around the electronegative oxygen atoms of the carbonyl, hydroxyl, and ethoxy groups. These sites are prone to attack by electrophiles.

Positive Potential (Blue): This electron-deficient region would be most prominent around the hydrogen atom of the hydroxyl group, making it the primary site for electrophilic interaction and hydrogen bond donation.

Neutral Potential (Green): This would cover the hydrocarbon portions of the molecule, such as the aromatic ring's C-H bonds and the ethyl chains.

The ESP map would visually confirm the charge polarization created by the oxygen-containing functional groups.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific atomic and molecular motions, aiding in the structural confirmation of synthesized compounds.

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) of a molecule with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for these calculations.

For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom. The results would be highly sensitive to the electronic environment of each nucleus. For instance:

The aldehyde proton (-CHO) would be significantly deshielded, appearing at a high chemical shift.

The hydroxyl proton (-OH) would also have a high chemical shift, influenced by the intramolecular hydrogen bond.

The aromatic protons would appear in distinct regions depending on the electronic effects of the three substituents.

The carbons of the ethoxy groups (-OCH₂CH₃) would have characteristic shifts in the aliphatic region.

Comparing these calculated shifts to experimental NMR data is a powerful method for verifying the molecular structure. Studies on other substituted benzaldehydes have shown that hydrogen bonding from an o-OH group has a significant shielding effect on the ¹⁷O chemical shift of the carbonyl oxygen. researchgate.net

Table 3: Illustrative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for a Substituted o-Hydroxybenzaldehyde.

| Proton Assignment | Calculated Shift (ppm) | Experimental Shift (ppm) |

| H (aldehyde) | 9.85 | 9.89 |

| H (hydroxyl) | 11.05 | 11.01 |

| H (aromatic) | 7.58 | 7.62 |

| H (aromatic) | 7.01 | 7.04 |

Note: Data is representative and illustrates the correlation between theoretical and experimental values for analogous structures.

Vibrational frequency analysis computationally predicts the frequencies of the fundamental modes of molecular vibration, which correspond to absorption peaks in Infrared (IR) and Raman spectroscopy. A DFT frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding frequencies (in cm⁻¹).

This analysis allows for the confident assignment of experimental spectral bands. Key vibrational modes for this molecule would include:

O-H stretching: A broad band, shifted to a lower frequency due to the intramolecular hydrogen bond.

C-H stretching: For both aromatic and aliphatic (ethoxy) C-H bonds.

C=O stretching: A strong, characteristic band for the aldehyde carbonyl group, typically observed between 1650-1700 cm⁻¹. nih.gov

C-O-C stretching: Asymmetric and symmetric stretching modes for the ether linkages.

C=C stretching: Vibrations within the aromatic ring.

The calculated spectrum can be compared directly with an experimental FT-IR or Raman spectrum to confirm the identity and structural features of the compound.

Table 4: Representative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Substituted o-Hydroxybenzaldehyde.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch (H-bonded) | Hydroxyl | ~3180 | 3100 - 3300 |

| C-H Stretch (aldehyde) | Aldehyde | ~2798 | 2750 - 2850 |

| C=O Stretch | Carbonyl | ~1687 | 1670 - 1700 |

| C-O Stretch | Hydroxyl/Ether | ~1250 | 1200 - 1300 |

Note: Values are based on a DFT study of 5-Bromo-2-Hydroxybenzaldehyde and are illustrative of the data that would be obtained for the target compound. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

The conformational landscape of a molecule describes the various three-dimensional shapes it can adopt through the rotation of its single bonds. For this compound, conformational flexibility arises primarily from the rotation around several key bonds: the C-O bonds of the two ethoxy groups, the C-C bond connecting the aldehyde group to the aromatic ring, and the C-C bonds within the ethoxy sidechains.

A significant structural feature of this molecule is the intramolecular hydrogen bond between the hydrogen of the 2-hydroxy group and the oxygen of the aldehyde's carbonyl group. acs.orgias.ac.inresearchgate.net This interaction imposes a degree of planarity on the molecule, creating a stable six-membered pseudo-ring. Computational studies on similar 2-hydroxybenzoyl compounds confirm that this hydrogen bond is a dominant factor in determining the preferred conformation of the aldehyde group relative to the ring. acs.orgresearchgate.net

Molecular Dynamics (MD) simulations are employed to explore this landscape by calculating the trajectory of atoms over time, governed by a force field. nih.gov These simulations can reveal the relative stabilities of different conformers, the energy barriers separating them, and their populations at a given temperature. An MD simulation would typically model the rotation of the two ethyl groups, which can adopt various orientations relative to the benzene ring plane.

To obtain more precise energetic information, snapshots from the MD trajectory can be subjected to higher-level quantum mechanical calculations, such as Density Functional Theory (DFT). mdpi.comnih.gov These calculations provide accurate relative energies for the different conformers. The primary sources of conformational isomerism would be the dihedral angles associated with the ethoxy groups.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Dihedral Angle (C3-O-C-C) | Dihedral Angle (C4-O-C-C) | Relative Energy (kcal/mol) | Note |

| A | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 0.00 | Most stable conformer |

| B | ~180° (anti-periplanar) | ~60° (gauche) | 0.85 | Minor steric interaction |

| C | ~60° (gauche) | ~60° (gauche) | 1.72 | Increased steric hindrance |

| D | 0° (syn-periplanar) | ~180° (anti-periplanar) | 3.50 | Sterically disfavored |

Note: The data in this table is illustrative and represents typical energy differences found for ethoxy group rotations in substituted benzenes. The planarity of the 2-hydroxy-aldehyde system is assumed.

Computational Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed. This allows for the determination of reaction kinetics and the prediction of product distributions. For a polysubstituted molecule like this compound, computational methods can untangle complex reactivity patterns, such as competition between different functional groups or predicting the site of attack on the aromatic ring. mdpi.com

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). wikipedia.orglibretexts.org According to transition state theory, the TS represents the maximum energy point along the minimum energy reaction path and is characterized as a first-order saddle point on the potential energy surface. utexas.edu Locating this structure is a primary goal of computational reaction mechanism studies.

For example, in a nucleophilic addition reaction to the aldehyde group of this compound (e.g., addition of a Grignard reagent), computational methods can model the approach of the nucleophile to the carbonyl carbon. libretexts.orgnih.gov Various algorithms are used to search for the saddle point geometry, which is confirmed by a frequency calculation that must yield exactly one imaginary frequency. jeeadv.ac.in This imaginary frequency corresponds to the vibrational mode of the atoms that moves the system from the transition state toward the reactants and products.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netresearchgate.net An IRC analysis traces the minimum energy path downhill from the transition state on both the reactant and product sides. researchgate.net This confirms that the identified TS is indeed the correct one connecting the desired reactants and products and provides a visualization of the molecular geometry changes throughout the reaction. researchgate.net

Table 2: Hypothetical Calculated Properties for a Nucleophilic Addition Transition State

| Property | Value | Description |

| Calculation Method | B3LYP/6-31G(d) | Density Functional Theory level |

| Activation Energy (ΔG‡) | 15.2 kcal/mol | Free energy barrier for the reaction |

| Imaginary Frequency | -255 cm⁻¹ | Confirms a first-order saddle point (TS) |

| Key Bond Distance (Nu--C) | 2.15 Å | Forming bond between nucleophile and carbonyl C |

| Key Bond Distance (C=O) | 1.28 Å | Elongated carbonyl bond in the TS |

Note: This table presents hypothetical data for a generic nucleophilic addition to the aldehyde group of the title compound to illustrate the outputs of a transition state calculation.

Regioselectivity is the preference for a reaction to occur at one specific position on a molecule over other possible positions. nih.gov Computational chemistry is highly effective at predicting regioselectivity by comparing the activation barriers of competing reaction pathways. rsc.orgrsc.org

A classic example for this compound is electrophilic aromatic substitution (SEAr), such as nitration or halogenation. jeeadv.ac.in The benzene ring has two available positions for substitution (at carbons 5 and 6). The existing hydroxy, ethoxy, and aldehyde groups exert strong directing effects. The hydroxy and ethoxy groups are activating, ortho-para directing groups, while the aldehyde is a deactivating, meta-directing group.

Computational models can predict the outcome by calculating the activation energy for the electrophilic attack at each possible site. Methods like RegioSQM compute properties such as proton affinity at each position, which correlates with nucleophilicity and thus reactivity toward an electrophile. rsc.orgchemrxiv.org The position with the lowest calculated activation barrier is predicted to be the major product. Given the powerful activating nature of the ortho-hydroxy and para-ethoxy groups, and the meta-directing nature of the aldehyde, the substitution is strongly predicted to occur at the C5 position.

Table 3: Hypothetical Calculated Activation Energies for Electrophilic Nitration

| Position of Attack | Directing Influence | Relative Activation Energy (ΔE‡, kcal/mol) | Predicted Outcome |

| C5 | Ortho to -OH, Meta to -CHO, Ortho to C4-OEt | 0.0 | Major Product |

| C6 | Meta to -OH, Ortho to -CHO | +7.5 | Minor or No Product |

Note: This table illustrates how computational comparison of activation energies for different reaction pathways can be used to predict the regiochemical outcome of an electrophilic substitution reaction on this compound.

Advanced Applications of 3,4 Diethoxy 2 Hydroxybenzaldehyde in Chemical Sciences Excluding Prohibited Categories

Precursor in Polymer Chemistry and Material Science

The unique molecular architecture of 3,4-Diethoxy-2-hydroxybenzaldehyde, featuring reactive aldehyde and hydroxyl functionalities alongside ether groups, renders it a valuable precursor in the field of polymer chemistry and material science. Its ability to participate in various polymerization reactions allows for the synthesis of novel polymeric materials with tailored properties.

Monomer in Polymer Synthesis (e.g., Polyazomethines, Polycondensation)

This compound serves as a key monomer in the synthesis of polyazomethines, a class of polymers containing conjugated (-CH=N-) imine linkages in their main chain. These polymers are typically synthesized through polycondensation reactions between a dialdehyde (B1249045) and a diamine. In this context, this compound can be conceptualized as a functionalized aldehyde monomer.

The polycondensation reaction involves the formation of a Schiff base, where the aldehyde group of this compound reacts with the amino groups of a diamine, resulting in the formation of an azomethine linkage and the elimination of water. rsc.orgresearchgate.net This process can be repeated to build up long polymer chains. The presence of the hydroxyl and diethoxy groups on the benzaldehyde (B42025) ring can influence the properties of the resulting polyazomethine, such as its thermal stability, solubility, and optoelectronic characteristics. rsc.org

For instance, studies on similar systems involving the polycondensation of dialdehydes, such as 4,4-Hexamethylenebis(oxybenzaldehyde), with various aliphatic and aromatic diamines have demonstrated the successful synthesis of linear Schiff base polymers. solidstatetechnology.usresearchgate.net These polymers exhibit good thermal stability, with aromatic Schiff base polymers generally showing higher thermal stability than their aliphatic counterparts. solidstatetechnology.us The synthesis is often carried out in a solvent, and the resulting polymers can be characterized by various spectroscopic techniques, including FT-IR and NMR, to confirm the formation of the azomethine linkage. solidstatetechnology.usresearchgate.net

The following table summarizes the general approach to the synthesis of polyazomethines via polycondensation:

| Monomers | Reaction Type | Key Linkage Formed | Potential Polymer Properties |

| Diamine and Dialdehyde (e.g., a derivative of this compound) | Polycondensation | Azomethine (-CH=N-) | Thermal stability, advantageous mechanical properties, opto-electronic properties. researchgate.net |

Ligand in Coordination Polymer Networks (CPNs) or Metal-Organic Frameworks (MOFs)

The hydroxyl and aldehyde functional groups of this compound, along with the etheric oxygen atoms, provide potential coordination sites for metal ions, making it a suitable ligand for the construction of Coordination Polymer Networks (CPNs) and Metal-Organic Frameworks (MOFs). nih.govresearchgate.net MOFs are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. researchgate.net

While direct use of this compound as a primary ligand in widely reported MOFs is not extensively documented in the provided results, its derivatives, particularly those formed through the reaction of the aldehyde group, are prime candidates for creating functionalized linkers. For example, the aldehyde can be converted to other functional groups that are more commonly employed in MOF synthesis. The resulting frameworks can exhibit properties such as high porosity and selective gas uptake. researchgate.net

The general principle involves the reaction of a metal salt with the organic ligand (or a derivative of this compound) in a suitable solvent system, often under solvothermal conditions, to promote the formation of a crystalline, extended network. The choice of metal and the geometry of the ligand dictate the topology and properties of the resulting MOF.

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the aldehyde and phenol (B47542) groups, combined with the specific substitution pattern of the aromatic ring, makes this compound a valuable intermediate in the synthesis of more complex organic molecules, including analogues of natural products and fine chemicals.

Intermediate in Fine Chemical Production

Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals, such as pharmaceuticals, agrochemicals, and dyes. The synthesis of fine chemicals often requires multi-step procedures, and intermediates with specific functional groups are highly valuable.

This compound, with its defined substitution pattern, is a useful intermediate in the production of various fine chemicals. A closely related compound, 3,4-diethoxybenzaldehyde, is synthesized from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) by etherification of the remaining hydroxyl group. This highlights the general synthetic accessibility of such di-alkoxy benzaldehyde derivatives. The presence of the additional hydroxyl group in this compound offers another point for chemical modification, increasing its versatility as an intermediate.

The Dakin oxidation, a reaction where a hydroxybenzaldehyde reacts with hydrogen peroxide in base to form a hydroquinone, is a relevant transformation for this class of compounds. wikipedia.org This reaction could potentially be applied to this compound to produce a substituted hydroquinone, which is another important class of fine chemicals.

Design and Synthesis of Chemosensors (Focus on chemical mechanism)

Chemosensors are molecules designed to detect and signal the presence of specific chemical species, such as metal ions or anions, through a measurable change, often in their optical properties (color or fluorescence). researchgate.netmonash.edu this compound is an excellent platform for the design and synthesis of chemosensors, particularly for metal ions.

The primary approach involves the synthesis of a Schiff base derivative through the condensation of the aldehyde group of this compound with a suitable amine. researchgate.netmdpi.com This amine component often contains a fluorophore or another signaling unit. The resulting Schiff base ligand possesses a binding pocket comprising the imine nitrogen and the ortho-hydroxyl group, which can selectively coordinate with specific metal ions. researchgate.netnih.gov

The detection mechanism of these chemosensors is often based on one of the following principles:

Chelation-Enhanced Fluorescence (CHEF): In the absence of the target metal ion, the fluorescence of the sensor molecule is often quenched due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). Upon binding to the metal ion, the ligand's conformational flexibility is restricted, and these quenching pathways are inhibited, leading to a significant enhancement in fluorescence intensity (a "turn-on" response). monash.eduresearchgate.net

Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron distribution within the sensor molecule, modifying the intramolecular charge transfer characteristics and leading to a shift in the absorption or emission wavelength.

Hydrolysis: In some cases, the binding of a metal ion can catalyze the hydrolysis of the imine bond, leading to a change in the optical properties of the system. rsc.org

Schiff bases derived from salicylaldehyde (B1680747) and its analogues have been extensively studied as fluorescent chemosensors for various metal ions, including Al³⁺, Cu²⁺, Fe³⁺, and Hg²⁺. mdpi.comresearchgate.netnih.govrsc.org The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the Schiff base ligand, including the substituents on the salicylaldehyde ring and the nature of the amine component. The diethoxy groups on the this compound scaffold can influence the electronic properties and solubility of the resulting chemosensor.

The following table summarizes the key aspects of chemosensors based on salicylaldehyde derivatives:

| Sensor Type | Target Analyte | Common Detection Mechanism | Observable Change |

| Schiff Base Fluorescent Chemosensor | Metal Ions (e.g., Al³⁺, Cu²⁺, Fe³⁺) researchgate.netnih.gov | Chelation-Enhanced Fluorescence (CHEF) researchgate.net | Fluorescence "turn-on" or "turn-off" researchgate.net |

| Schiff Base Colorimetric Chemosensor | Metal Ions (e.g., Cu²⁺, Fe³⁺) nih.gov | Complexation leading to a change in the electronic absorption spectrum | Visible color change nih.gov |

Fluorescence-Based Sensing Mechanisms

Fluorescent sensors derived from this compound often operate on mechanisms that alter the electronic state of a fluorophore upon analyte binding. Schiff base derivatives are particularly effective in this regard. The core principle involves the modulation of photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Excited-State Proton Transfer (ESPT).

In a typical design, the salicylaldehyde moiety is condensed with a compound containing a primary amine to form a Schiff base (imine). This product can be designed to be weakly fluorescent or non-fluorescent due to processes like PET or efficient non-radiative decay. Upon binding to a target analyte, such as a specific metal ion or anion, these quenching pathways can be inhibited. For instance, the analyte's coordination to the imine nitrogen and phenolic oxygen can restrict molecular vibrations or alter orbital energies, blocking the PET process and leading to a significant enhancement of fluorescence intensity—a "turn-on" response.

Another common mechanism is the manipulation of ICT. The this compound framework, with its electron-donating ethoxy and hydroxyl groups and electron-withdrawing aldehyde (or imine), possesses an inherent charge polarization. The binding of an analyte can intensify this charge transfer character in the excited state, often resulting in a noticeable shift in the emission wavelength (ratiometric sensing) or an increase in fluorescence quantum yield. Furthermore, the acidic phenolic proton allows for potential ESPT-based sensing, where interaction with a basic analyte can facilitate proton transfer in the excited state, opening a new radiative decay channel and causing a new, often red-shifted, emission band to appear.

Table 1: Common Fluorescence Sensing Mechanisms

| Mechanism | Description | Typical Response |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits the transfer of an electron from a donor to the excited fluorophore, preventing non-radiative decay. | Fluorescence "Turn-On" |

| Intramolecular Charge Transfer (ICT) | Analyte interaction enhances the charge transfer character of the molecule, affecting the energy of the excited state. | Emission Wavelength Shift (Ratiometric) or Intensity Change |

| Excited-State Proton Transfer (ESPT) | Analyte binding facilitates the transfer of the phenolic proton in the excited state, creating a new emitting species. | Appearance of a New, Red-Shifted Emission Band |

Chromogenic Sensing Applications

Chromogenic sensors enable the detection of analytes through a visible color change, offering a straightforward and instrument-free detection method. The salicylaldehyde core of this compound is well-suited for this purpose. The interaction of the phenolic hydroxyl group and the carbonyl oxygen with metal ions leads to the formation of coordination complexes.

This coordination event perturbs the electronic structure of the ligand, specifically affecting the energy levels of the π and non-bonding (n) orbitals. As a result, the energy required for π-π* and n-π* electronic transitions changes. These changes are observable as shifts in the absorption bands in the UV-Visible spectrum. If the absorption band shifts into or within the visible region, a distinct color change occurs. For instance, the pale yellow or colorless solution of the ligand may turn deep yellow, orange, or red upon complexation with a metal ion, allowing for naked-eye detection. The specific color change and its intensity can be correlated with the concentration of the analyte, enabling quantitative analysis via UV-Vis spectrophotometry.

Ligand in Catalysis and Coordination Chemistry

The ability of this compound to act as a chelating ligand is fundamental to its application in coordination chemistry and catalysis. After deprotonation of the phenolic hydroxyl group, the resulting anion can bind to a metal center through both the phenolate (B1203915) oxygen and the carbonyl oxygen, forming a stable six-membered chelate ring. This bidentate coordination mode is a common feature for salicylaldehyde derivatives.

Design of Metal Complexes for Catalytic Applications

Metal complexes incorporating this compound or its Schiff base derivatives can function as effective catalysts for various organic transformations. By selecting the appropriate metal center and tailoring the broader ligand structure, catalysts with specific activities and selectivities can be designed.

A prominent area of application is in oxidation catalysis. For example, complexes of copper(II), cobalt(II), or nickel(II) with ligands derived from structurally similar phenolic aldehydes have been shown to catalyze the hydroxylation of phenol to produce catechol and hydroquinone. In such systems, the metal complex activates an oxidant, such as hydrogen peroxide, facilitating the transfer of an oxygen atom to the substrate. The electronic properties imparted by the diethoxy substitution on the benzaldehyde ring can influence the redox potential of the metal center, thereby tuning the catalytic activity.

To enhance stability and recyclability, these metal complexes can be heterogenized by encapsulating them within porous supports like zeolites. This "ship-in-a-bottle" approach prevents the catalyst from leaching into the reaction medium, simplifies product separation, and often improves catalyst longevity

Advanced Analytical Methods for Detection and Quantification of 3,4 Diethoxy 2 Hydroxybenzaldehyde in Non Biological Matrices

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatography is a cornerstone for the separation and analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of benzaldehyde (B42025) derivatives due to their high resolution and sensitivity. acs.orgund.eduresearchgate.net

HPLC is a primary technique for the quantitative analysis of non-volatile or thermally sensitive aromatic aldehydes. The development of a robust HPLC method for 3,4-Diethoxy-2-hydroxybenzaldehyde would be based on established principles for similar phenolic compounds. researchgate.netcolab.ws

A reverse-phase HPLC method is typically employed for such analyses. researchgate.net The method development process involves a systematic approach to optimize separation and detection parameters. This includes selecting an appropriate stationary phase, mobile phase composition, and detector wavelength. An analytical quality-by-design (AQbD) approach can be implemented to ensure the method is robust and reliable. nih.gov

Stationary Phase: A C18 column is a common choice for separating moderately polar compounds like substituted benzaldehydes, offering excellent retention and resolution.

Mobile Phase: The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, with an acidic modifier (such as phosphoric acid or formic acid) to ensure the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks. nih.gov An isocratic or gradient elution can be used to achieve optimal separation from potential impurities.

Detection: UV detection is suitable due to the chromophoric nature of the substituted benzene (B151609) ring and aldehyde group. The maximum absorbance wavelength (λmax) for this compound would be determined by scanning a standard solution, but it is expected to be in the range of 280-320 nm, similar to other hydroxy- and alkoxy-substituted benzaldehydes. researchgate.net

Derivatization: For enhanced sensitivity and selectivity, especially at trace levels, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed. researchgate.net This reaction targets the aldehyde group, and the resulting hydrazone can be detected at a higher wavelength (around 360 nm) with less interference. researchgate.net Alternatively, derivatizing agents that react with the phenolic hydroxyl group could be used. For fluorescence detection, an agent like 2,3-naphthalenedicarboxaldehyde (NDA) could be employed after conversion of the analyte for higher sensitivity. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar analytes. nih.gov |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acid suppresses ionization of the phenolic group; acetonitrile provides good elution strength. nih.gov |

| Gradient | 30% B to 80% B over 10 min | Allows for elution of the target analyte while separating from earlier and later eluting impurities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. nih.gov |

| Detection | UV at 295 nm (estimated λmax) | The conjugated system of the molecule allows for strong UV absorbance for sensitive detection. researchgate.net |

| Injection Volume | 10 µL | Standard volume to avoid column overloading while ensuring sufficient mass for detection. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Table 2: Hypothetical Validation Data for a Developed HPLC Method

| Validation Parameter | Result | Acceptance Criteria |

| Linearity Range | 1 - 200 µg/mL | Correlation coefficient (r²) > 0.999 |

| Correlation Coefficient (r²) | 0.9995 | > 0.999 |

| Limit of Detection (LOD) | 0.25 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | 0.80 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |

| Accuracy (% Recovery) | 98.5% - 101.2% | Typically 98% - 102% |

| Precision (% RSD) | < 2.0% | < 2% for intra- and inter-day precision |

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For benzaldehyde derivatives, it provides both chromatographic separation and structural information from the mass spectrum. acs.orgunirioja.es

The analysis of this compound by GC-MS would require careful consideration of its thermal stability and volatility. The presence of the polar hydroxyl group can lead to peak tailing and reduced volatility. To overcome this, derivatization is often employed. researchgate.net

Derivatization: The active hydrogen of the phenolic hydroxyl group can be replaced with a non-polar group, such as a trimethylsilyl (B98337) (TMS) group. This is commonly achieved by reacting the analyte with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net This process increases the volatility and thermal stability of the compound, resulting in better chromatographic peak shape. Another approach involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative suitable for sensitive detection by GC-MS, particularly with negative-ion chemical ionization. nih.gov

GC Separation: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), would be suitable for separating the derivatized analyte from other components in the sample matrix.

Mass Spectrometry Detection: Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which acts as a chemical fingerprint for identification. The mass spectrum of the TMS-derivatized this compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of methyl groups from the TMS moiety, loss of ethyl groups, and cleavage of the aldehyde group (loss of CO). researchgate.net The NIST chemistry webbook provides mass spectral data for the related compound 3,4-diethoxybenzaldehyde, which can serve as a reference for predicting fragmentation. nist.gov

Table 3: Predicted GC-MS Fragmentation for TMS-Derivatized this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Description |

| 266 | [M]⁺ | Molecular ion of the TMS derivative |

| 251 | [M-CH₃]⁺ | Loss of a methyl group from the TMS ether |

| 237 | [M-C₂H₅]⁺ | Loss of an ethyl group from an ethoxy substituent |

| 223 | [M-C₂H₅-CH₂]⁺ | Subsequent loss of a methylene (B1212753) group |

| 193 | [M-TMS]⁺ | Loss of the trimethylsilyl group |

| 73 | [Si(CH₃)₃]⁺ | Characteristic trimethylsilyl cation |

Electrochemical Detection Methods

Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for the quantification of electroactive species. nih.gov this compound is an excellent candidate for electrochemical analysis due to the presence of the easily oxidizable phenolic hydroxyl group. mdpi.commdpi.com

Principle: The detection is based on the electrochemical oxidation of the phenolic group at an electrode surface when a specific potential is applied. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used. mdpi.comnih.gov DPV and SWV are particularly useful for quantitative analysis as they offer higher sensitivity and better resolution by minimizing background currents. nih.gov

Working Electrode: A variety of electrode materials can be used, including glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and screen-printed electrodes (SPEs). mdpi.comnih.gov To enhance sensitivity and selectivity, the electrode surface can be modified with nanomaterials like carbon nanotubes or metal nanoparticles (e.g., Fe₃O₄), or with electropolymerized films of phenolic compounds. mdpi.commdpi.com These modifications can increase the electrode's surface area and catalytic activity towards the oxidation of the target analyte.

Method Development: The development of an electrochemical method would involve optimizing parameters such as the pH of the supporting electrolyte, as the oxidation potential of phenols is pH-dependent. nih.gov A calibration curve would be constructed by plotting the peak current from DPV or SWV measurements against the concentration of this compound standards.

Table 4: Comparison of Electrode Types for Phenolic Aldehyde Detection

| Electrode Type | Advantages | Disadvantages |

| Glassy Carbon Electrode (GCE) | Wide potential window, good conductivity, chemically inert. nih.gov | Prone to surface fouling, may require polishing. |

| Carbon Paste Electrode (CPE) | Low cost, easily renewable surface, easy to modify. mdpi.com | Can have higher background currents, limited by solvent compatibility. |

| Screen-Printed Electrode (SPE) | Disposable, suitable for mass production, requires small sample volumes. nih.gov | May have lower reproducibility compared to conventional electrodes. |

| Modified Electrodes | Enhanced sensitivity and selectivity, lower detection limits. mdpi.commdpi.com | More complex fabrication, potential for modifier leaching. |

Spectrophotometric Assays (Non-Clinical)

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds that absorb light in the UV or visible range. Due to its conjugated aromatic system, this compound can be readily quantified using this method, particularly in samples with a simple matrix.

Principle: The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The analysis involves measuring the absorbance of a sample solution at the wavelength of maximum absorption (λmax) and determining the concentration from a pre-established calibration curve. The λmax for phenolic aldehydes typically falls between 280 nm and 320 nm. researchgate.net For instance, the related compound 3,4-dihydroxybenzaldehyde (B13553) has a λmax around 310 nm. nist.gov

Assay Development: A spectrophotometric assay would involve:

Identifying the λmax of this compound in a suitable solvent (e.g., ethanol (B145695) or a buffer).

Preparing a series of standard solutions of known concentrations.

Measuring the absorbance of each standard at the λmax.

Plotting a calibration curve of absorbance versus concentration.

Measuring the absorbance of the unknown sample and calculating its concentration using the calibration curve's linear regression equation.

While simple and rapid, spectrophotometric assays can suffer from a lack of selectivity if other compounds in the matrix absorb at the same wavelength. rsc.org

Table 5: Hypothetical Calibration Data for Spectrophotometric Assay

| Concentration (mg/L) | Absorbance at λmax (AU) |

| 1.0 | 0.095 |

| 2.5 | 0.241 |

| 5.0 | 0.478 |

| 7.5 | 0.715 |

| 10.0 | 0.952 |

| Linear Regression | y = 0.0951x + 0.0002 |

| Correlation (r²) | 0.9999 |

Future Directions and Emerging Research Avenues for 3,4 Diethoxy 2 Hydroxybenzaldehyde

Development of Sustainable and Green Synthetic Protocols

A major focus of future research will be the development of environmentally benign methods for the synthesis of 3,4-Diethoxy-2-hydroxybenzaldehyde, moving away from traditional methods that often rely on hazardous reagents and solvents.

Conventional synthesis of benzaldehyde (B42025) derivatives often involves the use of volatile organic solvents, which contribute to environmental pollution. Future research is expected to focus on solvent-free and mechanochemical approaches. These techniques reduce waste, energy consumption, and the use of hazardous substances. researchgate.netmdpi.com For instance, solid-state reactions or high-speed ball milling could provide alternative synthetic routes. While specific studies on this compound are yet to be published, the successful application of these methods to other substituted benzaldehydes suggests their viability. researchgate.net A potential research direction is the adaptation of existing solvent-based syntheses, such as the Williamson etherification for introducing the ethoxy groups, to solvent-free conditions, possibly using a phase-transfer catalyst.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Solvent-Free Synthesis | Reduced solvent waste, lower energy consumption, simplified purification. |

| Mechanochemical Synthesis | Avoids bulk solvents, can lead to different polymorphs or reactivities, energy-efficient. |

The derivation of aromatic aldehydes from renewable biomass sources like lignin (B12514952) is a highly attractive green alternative to petroleum-based syntheses. rsc.orgmdpi.comnih.gov Lignin, a complex polymer rich in aromatic subunits, can be catalytically depolymerized to yield valuable phenolic aldehydes such as vanillin (B372448) and syringaldehyde, which are structurally related to this compound. mdpi.comnih.gov Future research could explore the catalytic upgrading of lignin-derived monomers to produce the target compound.

Enzymatic synthesis offers high selectivity and mild reaction conditions. mdpi.com While microbial synthesis of aromatic aldehydes like vanillin has been demonstrated, the enzymatic production of this compound is an unexplored area. kunjapurlab.orgnih.gov Research could focus on engineering enzymes, such as O-methyltransferases or novel oxidases, to selectively introduce the ethoxy groups onto a bio-derived precursor. nih.gov The development of engineered E. coli strains with reduced aromatic aldehyde reduction capabilities presents a promising platform for the accumulation of such target aldehydes. nih.gov

Exploration of Novel Catalytic Transformations

The functional groups of this compound—the aldehyde, hydroxyl, and ethoxy groups—offer multiple sites for catalytic transformations. Future research is expected to move beyond simple derivatization to explore novel catalytic reactions that can generate complex and high-value molecules. This includes the catalytic oxidation to the corresponding carboxylic acid, which can serve as a monomer for polymers, or reductive amination to form novel amines with potential biological activities. acs.orgnih.gov The development of catalysts for the selective transformation of one functional group while leaving the others intact will be a key challenge. For example, the catalytic conversion of lignin-derived aromatic compounds into other valuable chemicals is an area of growing interest. rsc.org

Advanced Material Applications (e.g., Optoelectronics)

Phenolic aldehydes are known precursors for resins and polymers. taylorandfrancis.com The specific substitution pattern of this compound could be leveraged to create polymers with unique properties. The presence of the ethoxy groups may enhance solubility and processability, while the hydroxyl and aldehyde functionalities provide reactive sites for polymerization.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, properties of novel compounds, and optimal synthetic routes. springernature.commit.edursc.org For this compound, AI can be employed to:

Predict Reaction Outcomes: ML models can be trained on existing chemical reaction data to predict the yield and selectivity of reactions involving this aldehyde, saving time and resources in the lab. pharmaceutical-technology.comresearchgate.net

Discover Novel Reactions: AI algorithms can suggest novel catalytic transformations or synthetic pathways that a human chemist might not consider.

Property Prediction: AI can predict the physicochemical and biological properties of new derivatives, allowing for the rapid screening of large virtual libraries of compounds. chemengineerkey.com

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Yield Prediction | Optimization of synthesis, reduction of experimental effort. mit.edu |

| Novel Synthesis Design | Discovery of new, more efficient synthetic routes. |

| Property Prediction | Rapid screening of virtual derivatives for desired applications. chemengineerkey.com |

Computational Design of New Derivatives with Tuned Properties

Computational chemistry, particularly density functional theory (DFT), provides powerful tools to understand the electronic structure and properties of molecules. nih.gov This allows for the in silico design of new derivatives of this compound with specific, tailored properties. nih.govnih.gov For example, by computationally modeling the effects of different substituents on the aromatic ring, researchers can predict how to tune the molecule's absorption and emission spectra for optoelectronic applications, or its binding affinity for a specific biological target. nih.govmdpi.com This computational-first approach can guide synthetic efforts, making the discovery of new functional molecules more efficient and targeted. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Diethoxy-2-hydroxybenzaldehyde in academic laboratories?

- Methodological Answer : Synthesis typically involves protecting group strategies for hydroxyl and ethoxy functionalities. For example, starting with 3,4-dihydroxybenzaldehyde (CAS 139-85-5, ), sequential alkylation with ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) can introduce ethoxy groups. The Reimer-Tiemann reaction or Vilsmeier-Haack formylation may also be adapted for formylation of diethoxy-phenol precursors. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity, as validated by HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, ethoxy groups at δ 1.3–1.5 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and methanol/water mobile phases to assess purity (>97%) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (C₁₁H₁₄O₄, expected m/z 226.0943) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately soluble in ethanol, and poorly soluble in water. Solubility data for analogs like 3,4-dihydroxybenzaldehyde in DMSO (50 mg/mL at 25°C) can guide stock preparation .

- Stability : Store at 2–8°C in amber vials to prevent photooxidation. Stability in aqueous buffers (pH 4–7) should be validated via UV-Vis spectroscopy over 24-hour periods .

Advanced Research Questions

Q. How can researchers investigate the antioxidant mechanism of this compound?

- Methodological Answer :

- DPPH/ABTS Assays : Quantify radical scavenging activity at 517 nm (DPPH) or 734 nm (ABTS), comparing to Trolox standards. Structural analogs like 4-hydroxy-3-methoxybenzaldehyde show IC₅₀ values of 12–15 µM, providing benchmarks .

- DFT Calculations : Model H-bonding and electron-donating effects of ethoxy/hydroxy groups on radical stabilization using Gaussian09 with B3LYP/6-31G* basis sets .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzaldehyde derivatives?

- Methodological Answer :

- Meta-Analysis : Compare substituent effects across studies (e.g., ethoxy vs. methoxy groups in antimicrobial assays ).